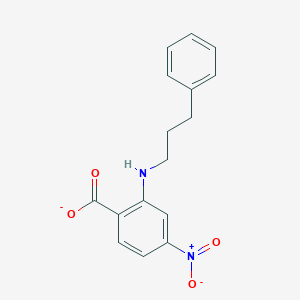

4-Nitro-2-(3-phenylpropylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-2-(3-phenylpropylamino)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H15N2O4- and its molecular weight is 299.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chloride Channel Blocker

NPPB is well-documented as a potent inhibitor of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that NPPB can block CFTR currents in a voltage-dependent manner, with an IC50 value of approximately 166 μM at -90 mV . The structural components of NPPB are crucial for its inhibitory action, as modifications to its phenyl or benzoate groups significantly affect its potency. For instance, the removal of the phenyl ring reduces inhibition strength, while adding an extra phenyl ring enhances it .

Table 1: Inhibition Potency of NPPB Analogues

| Compound | IC50 (μM) at -90 mV |

|---|---|

| 5-Nitro-2-(3-phenylpropylamino)-benzoate (NPPB) | 166 |

| 2-butylamino-5-nitrobenzoic acid | 243 |

| 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid | 58 |

| 2-amino-4-phenylbutyric acid | No inhibition |

Stimulation of ATP Release

Recent studies have highlighted NPPB's unexpected role in stimulating ATP release from cells. Exposure to NPPB has been shown to induce a rapid increase in extracellular ATP levels by 5 to 100-fold within minutes of application, independent of cell viability or chloride channel activity . This effect appears to be mediated through vesicular exocytosis, where NPPB prompts the release of ATP-enriched vesicles.

Case Study: NPPB-Induced ATP Release Mechanism

In experiments using HEK293 cells, NPPB stimulated vesicular exocytosis that correlated with ATP release (correlation coefficient of 0.77). This suggests that NPPB may activate exocytosis pathways that are crucial for cellular signaling and energy homeostasis .

Therapeutic Potential

Due to its properties as a chloride channel blocker and ATP releaser, NPPB has potential therapeutic applications in conditions involving dysregulated chloride transport or energy deficiency. Its use as a Cox inhibitor and GPR35 activator further expands its therapeutic profile .

Table 2: Summary of Therapeutic Applications

Eigenschaften

CAS-Nummer |

158913-21-4 |

|---|---|

Molekularformel |

C16H15N2O4- |

Molekulargewicht |

299.3 g/mol |

IUPAC-Name |

4-nitro-2-(3-phenylpropylamino)benzoate |

InChI |

InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |

InChI-Schlüssel |

OTSBHGGBOIOBCD-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

Key on ui other cas no. |

158913-21-4 |

Synonyme |

4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.